![molecular formula C10H11N3O3 B2466708 8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034375-28-3](/img/structure/B2466708.png)
8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one” is a type of privileged heterocyclic scaffold that can provide ligands for several receptors in the body . It is similar to nitrogen bases present in DNA and RNA .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones involves a structure-based approach . The initial synthetic approach involved the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles . An autocatalytic photochemical dehydrogenation process has also been developed .Molecular Structure Analysis
The molecular structure of “8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one” is formed by the fusion of a pyridine and a pyrimidine ring . The nitrogen-based substituents at position C2 are the majority (more than 43%) followed by the carbon substituents (around 30%) and sulfur substituents (21%) .科学的研究の応用
Autocatalytic Photoinduced Oxidative Dehydrogenation
This compound can be used in the autocatalytic photoinduced oxidative dehydrogenation of pyrido[2,3-d]pyrimidin-7(8H)-ones . This process involves the synthesis of C5–C6 unsaturated systems with the concomitant formation of a long-lived radical . The process can be carried out by irradiating the corresponding 5,6-dihydro derivative at 450 or 365 nm in DMSO, in the presence of air, and at room temperature .
Development of Biologically Active Compounds
The compound is a good scaffold for the development of biologically active compounds . It can be accessed by a variety of methods and is very reluctant to dehydrogenate to give C5–C6 unsaturated compounds, usually with higher activity .
Biocompatible and Degradable Polymers
The compound can be used in the creation of biocompatible and degradable polymers . Poly(2-hydroxyethyl methacrylate) (PHEMA) is a widely used and researched biocompatible polymer, but lacks degradability . In this work, degradable and less toxic PHEMA with ester linkages in the backbone could be successfully made by radical copolymerization with cyclic ketene acetal .
Drug Delivery Systems
The compound can be used in the development of sustained drug delivery systems . The polymers created using this compound are hydrolytically degradable under basic conditions and also show surface and bulk degradation using macrophages .
Synthesis of 7-Deazaadenines
The compound can be used in the synthesis of new 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, derivatives of 7-deazaadenine . These are prepared through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .
作用機序
Target of Action
The primary targets of 8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one are various tyrosine kinases . These enzymes catalyze the transfer of phosphate from ATP to tyrosine residues in proteins and are important targets for antitumor drugs .
Mode of Action
This compound selectively inhibits the activity of these tyrosine kinases . By inhibiting these enzymes, it prevents the phosphorylation of tyrosine residues in proteins, thereby disrupting signal transduction pathways that are crucial for cell proliferation and survival .
Biochemical Pathways
The affected pathways include those involving Src tyrosine kinase, EGFR kinase, Wee1 kinase, cyclin-dependent kinase (CDK4), DYRK1B and DYRK1A, Abl kinase, and PLK2 kinase . The downstream effects of inhibiting these pathways can lead to the arrest of cell cycle progression, induction of apoptosis, and inhibition of cell migration and angiogenesis .
Pharmacokinetics
These compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine and feces .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation, induction of apoptosis, and reduction of angiogenesis . These effects can lead to the shrinkage of tumors and the inhibition of metastasis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, the compound’s activity may be affected by the pH of the tumor microenvironment, which is typically more acidic than normal tissues . Additionally, the presence of certain substances, such as reactive oxygen species, can influence the compound’s stability .
将来の方向性
The future directions of “8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one” involve narrowing the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one-based inhibitors towards SIK kinases, eliminating PAK activity . This will be guided by high-resolution crystal structure analysis and computational methods .
特性
IUPAC Name |
8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-16-10-7-2-3-8(15)13(4-5-14)9(7)11-6-12-10/h2-3,6,14H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHYFCPWUPQQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=CC(=O)N2CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2466629.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid](/img/structure/B2466630.png)
![(1R,5R)-3-tert-butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B2466635.png)
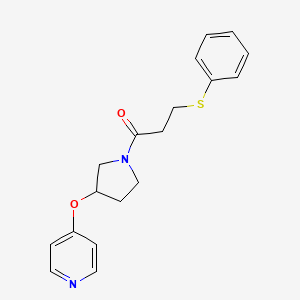
![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2466637.png)

![1'-(1-(4-Chlorophenyl)cyclopentanecarbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2466639.png)
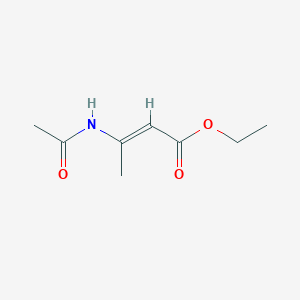
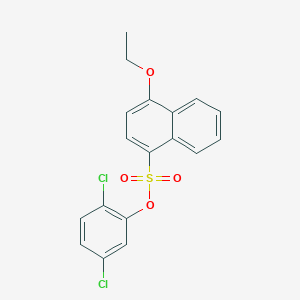

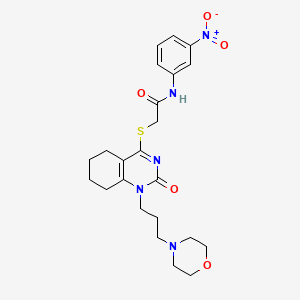
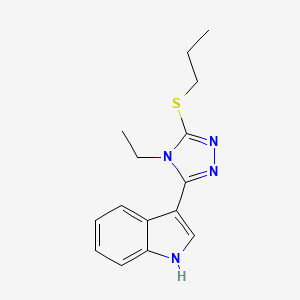
![N-(2-fluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466647.png)
![N-(4-chloro-3-fluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2466648.png)